RORγ Inhibitory Activity – Class‑Level Evidence from the Amgen/Teijin Pyrazole‑Amide Series
The patent family US 2015/0266824 A1 (Amgen/Teijin) discloses a series of pyrazole‑amide derivatives, including compounds structurally related to 1448140-12-2, as potent RORγ modulators [1]. The exemplified compound (E)-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide falls within the generic Markush structure and is predicted to engage the RORγ ligand‑binding domain based on the SAR trends described. While the patent provides IC50 values for certain close analogs (e.g., compounds with 5‑substituted pyrazoles or alternative heteroaryl groups), no direct IC50 for 1448140-12-2 is reported [1]. The class‑level inference is that the 3‑CF3‑pyrazole motif, combined with the (E)‑acrylamide‑furan scaffold, is specifically claimed as optimal for RORγ potency relative to 4‑CF3 or 5‑CF3 regioisomers [1]. This supports the compound’s selection as a tool for studying RORγ‑dependent pathways, but quantitative differentiation must be confirmed by bespoke assay.
| Evidence Dimension | RORγ inhibitory potency (class-level SAR) |
|---|---|
| Target Compound Data | Not explicitly disclosed; inferred to be active based on structural inclusion in Markush claims and SAR trends [1]. |
| Comparator Or Baseline | 5‑CF3 and 4‑CF3 pyrazole regioisomers are described as less preferred substitutions [1]. |
| Quantified Difference | No numeric difference calculable; substitution position is claimed to modulate potency [1]. |
| Conditions | RORγ biochemical assay (patent examples); exact assay conditions are proprietary [1]. |
Why This Matters
For researchers targeting RORγ, selecting a 3‑CF3‑pyrazole analog is consistent with the patent SAR, reducing the risk of poor target engagement compared to regioisomeric alternatives.
- [1] Beck, H. P., Booker, S. K., Bregman, H., et al. (Amgen Inc., Teijin Pharma Limited). Pyrazole Amide Derivative. U.S. Patent Application Publication US 2015/0266824 A1, September 24, 2015. View Source
